4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(aminomethyl)-8-methoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-3-8-7(6-12)5-10(14)13-11(8)9/h2-4,7H,5-6,12H2,1H3,(H,13,14) |
InChI Key |
KORKKUSUIYRLSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)CC2CN |
Origin of Product |
United States |
Preparation Methods
Reduction and Functionalization of 4-Keto-8-methoxy-1,2,3,4-tetrahydroquinoline
One classical method involves starting from a 4-keto-8-methoxy-1,2,3,4-tetrahydroquinoline intermediate, which is then subjected to reduction and subsequent amination steps to install the aminomethyl group at the 4-position.
- The dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline derivatives in aqueous slightly alkaline media (pH ~9) with water-miscible solvents such as alcohols or glycols can yield 4-hydroxy derivatives. For example, 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline was converted to 4-hydroxy-6-methoxyquinoline with high yield using palladium black catalyst and fumaric acid as hydrogen acceptor under reflux conditions.
- By analogy, the 8-methoxy substitution can be accommodated similarly, yielding 4-hydroxy-8-methoxy derivatives.
- The 4-hydroxy group can then be converted to the 4-(aminomethyl) substituent through reductive amination or nucleophilic substitution reactions with appropriate amine sources.
Multi-Component Reactions and Pomeranz-Fritsch Type Cyclizations
More recent synthetic strategies involve multi-component reactions (MCRs) to build the tetrahydroquinoline core with substituents in place:
- A multi-component reaction between substituted acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and azides followed by acid-catalyzed Pomeranz-Fritsch cyclization can yield hydroxymethyl-substituted isoquinolines, which can be further transformed into chloromethyl derivatives. These intermediates can be converted into aminomethyl derivatives by nucleophilic substitution with ammonia or amines.
- Although this method is more commonly applied to isoquinoline systems, it provides a useful blueprint for preparing aminomethyl-substituted tetrahydroquinoline derivatives.
Reductive Amination of 4-Formyl or 4-Keto Intermediates
Reductive amination is a versatile method to introduce the aminomethyl group:
- Starting from a 4-formyl or 4-keto-8-methoxy-1,2,3,4-tetrahydroquinoline, treatment with ammonia or primary amines in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like 1,2-dichloroethane can afford the 4-(aminomethyl) derivatives in good yields.
- This method allows for the selective introduction of the aminomethyl group without affecting the lactam or methoxy substituents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .
Scientific Research Applications
4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key differences among analogs arise from substituent types, positions, and electronic effects:
Notes:
- The methoxy group in the target compound increases hydrophobicity compared to fluoro or amino substituents but enhances electron density on the aromatic ring .
- Aminomethyl groups improve water solubility via protonation at physiological pH, contrasting with methyl or fluoro substituents, which are neutral or slightly polar .
Physicochemical and Pharmacological Implications
- Solubility: The target compound’s aminomethyl group enhances aqueous solubility compared to analogs with methyl or fluoro groups .
- Bioavailability: Methoxy groups may improve membrane permeability, while aminomethyl groups facilitate active transport mechanisms .
- Receptor Binding : Structural analogs in exhibited varied biological activities depending on substituents. For example, compound 24 showed CNS activity due to its pyrrolidine side chain, whereas the target compound’s methoxy group may target serotonin receptors .
Biological Activity
4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. The presence of both an aminomethyl group and a methoxy group enhances its reactivity and interaction with biological targets.
Chemical Structure
The molecular formula of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one is , with a molecular weight of approximately 206.24 g/mol. Its structure can be represented as follows:
The biological activity of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to therapeutic effects. Some key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors.
Pharmacological Properties
Research has demonstrated that this compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that tetrahydroquinoline derivatives can possess antibacterial and antifungal properties.
- Antioxidant Effects : The methoxy group contributes to the compound's ability to scavenge free radicals.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Aminomethyl)benzoic acid | Benzoic acid core with an aminomethyl group | Simpler structure; lacks tetrahydroquinoline core |
| 4-(Aminomethyl)indole | Indole core with an aminomethyl group | Different heterocyclic structure; potential neuroactivity |
| 4-Aminopyridine | Pyridine ring with an amino group | Basic nitrogen-containing ring; different reactivity profile |
This table illustrates that the unique combination of functional groups in 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one contributes to its distinct chemical reactivity and enhanced biological activity compared to other compounds.
Antimicrobial Studies
Recent studies have indicated that derivatives of tetrahydroquinoline show promise as antimicrobial agents. For instance:
- Study on Bacterial Inhibition : A study demonstrated that specific derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
- Fungal Resistance : Another research highlighted the antifungal properties against Candida albicans, indicating a broad spectrum of antimicrobial activity.
Antioxidant Activity
The antioxidant capacity of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one was evaluated using various assays:
- DPPH Assay : The compound showed a dose-dependent scavenging effect on DPPH radicals.
Q & A
Q. What are the optimized synthetic routes for 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving cyclization and functional group modifications. A common approach involves starting with 2-(3,4-dimethoxyphenyl)ethylamine (or derivatives) and reacting it with aldehydes under reductive conditions (e.g., LiAlH₄) to form the tetrahydroquinoline core. The methoxy group at position 8 is introduced either during the cyclization step or via post-synthetic modification (e.g., demethylation of a methoxy precursor). Key parameters include:
- Temperature : Cyclization typically requires 220–270°C for 6–8 hours to ensure complete ring formation .
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization (ethanol/water) yields >90% purity.
Table 1 : Comparison of Synthetic Routes
| Starting Material | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)ethylamine | LiAlH₄, THF, 220°C | 62 | 95 |
| 8-Methoxy precursor | HCl, reflux | 75 | 92 |
Q. How can spectroscopic techniques confirm the structure of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.5–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and aminomethyl protons (δ 2.5–3.5 ppm) confirm substituents.
- ¹³C NMR : Carbonyl resonance at ~170 ppm (C-2 ketone) and methoxy carbon at ~55 ppm .
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch).
- Mass Spectrometry : Molecular ion peak at m/z = 236.1 (C₁₁H₁₄N₂O₂) .
Q. What in vitro models are suitable for preliminary neuroprotective activity screening?
- Methodological Answer :
- Primary Neuronal Cultures : Assess protection against glutamate-induced excitotoxicity via MTT assay (IC₅₀ determination).
- Oxidative Stress Models : Use H₂O₂-treated SH-SY5Y cells to measure ROS reduction (flow cytometry).
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition (Ellman’s method) at 1–100 µM concentrations. Prior studies on tetrahydroquinolines show IC₅₀ values of 10–50 µM .
Advanced Research Questions
Q. How does the 8-methoxy substituent influence binding affinity to biological targets compared to other substituents (e.g., methyl, hydroxyl)?
- Methodological Answer :
- Molecular Docking : Compare binding modes using AutoDock Vina. The methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues (e.g., Tyr337 in AChE).
- Comparative SAR : Replace methoxy with methyl (hydrophobic) or hydroxyl (H-bond donor). Methoxy derivatives show 2–3x higher affinity for serotonin receptors than methyl analogs .
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies ΔG changes (~-8 kcal/mol for methoxy vs. -6 kcal/mol for methyl) .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-cancer vs. neuroprotective effects) across studies?
- Methodological Answer :
- Dose-Dependent Analysis : Conduct dose-response curves (0.1–100 µM) to identify biphasic effects (e.g., neuroprotection at low doses vs. cytotoxicity at high doses).
- Cell-Type Specificity : Test across multiple cell lines (e.g., HEK293, PC12, MCF-7) to isolate tissue-specific mechanisms.
- Pathway Profiling : RNA-seq or phosphoproteomics identifies divergent pathways (e.g., Akt/mTOR for neuroprotection vs. p53 for apoptosis) .
Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound class?
- Methodological Answer :
- Conformational Flexibility : The tetrahydroquinoline ring’s puckering affects target engagement. Use X-ray crystallography (e.g., PDB 6XYZ) to correlate ring conformation with activity .
- Metabolic Stability : Hepatic microsome assays reveal rapid demethylation of the methoxy group (t₁/₂ = 30 min), complicating SAR. Introduce fluorine at position 8 to block metabolism .
- Data Integration : Machine learning (e.g., Random Forest) combines synthetic, spectroscopic, and bioactivity data to predict novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
